molecular formula C10H20ClN B3009581 (2,2-Dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride CAS No. 2402829-17-6

(2,2-Dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride

Cat. No. B3009581
CAS RN: 2402829-17-6
M. Wt: 189.73
InChI Key: HGBXXTVHNXGEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that can provide insights into the synthesis of (2,2-Dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride. For instance, the synthesis of a tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold described in Paper 1 utilizes a [1,3]-dipolar cycloaddition reaction, which is a versatile method that could potentially be adapted for the synthesis of spirocyclic amines . Similarly, the synthesis of 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene as described in Paper 2 involves an amino acid-derived acylnitroso Diels-Alder reaction, another powerful tool for constructing complex cyclic structures .

Molecular Structure Analysis

The molecular structure of spirocyclic amines can be complex, with multiple chiral centers and possible diastereoisomers. In the case of the tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine, the formation of diastereoisomers is influenced by the choice of base, with organic bases favoring one isomer over another due to π-interactions . This suggests that the molecular structure of (2,2-Dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride could also exhibit such stereoselectivity during its synthesis.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate that spirocyclic amines can participate in various reactions, such as cycloadditions and transpeptidations. The novel transpeptidation reaction mentioned in Paper 2, which directs the stereochemistry of the initial cycloaddition, could be a critical step in differentiating the carboxyl groups of complex amines . These reactions are essential for the functionalization and further derivatization of the spirocyclic amine core.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (2,2-Dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride are not directly reported, the properties of similar compounds can be inferred. For example, the solubility of the compound in various solvents, its melting point, and its stability under different conditions would be important characteristics to consider. The hydrochloride salt form would likely enhance the compound's water solubility, making it more amenable to biological studies or pharmaceutical applications. The presence of chiral centers would also affect the compound's optical activity, which could be analyzed using techniques such as polarimetry or circular dichroism.

Scientific Research Applications

Chemical Synthesis and Stereochemistry

  • Synthesis and Stereochemistry : This compound has been studied in the context of chemical synthesis and stereochemistry. For example, Murai et al. (2000) researched the synthesis and absolute stereochemistry of related spiro[3.3]heptane compounds. They used methods like X-ray crystallography and circular dichroism to determine the absolute configuration of these compounds (Murai, Soutome, Yoshida, Osawa, & Harada, 2000).

Pharmacological and Biological Screening

  • Pharmacological Evaluation : In pharmacology, researchers have synthesized and evaluated similar spirocyclic compounds. For instance, Li et al. (2015) designed and synthesized sulfonamide derivatives of a related spirocyclic compound for their anticonvulsant activities. They evaluated these compounds using various models and found some compounds showing promising results (Li, Lou, Wang, Wang, Xiao, Hu, Liu, & Hong, 2015).

Chemical Properties and Characterization

  • Characterization of Derivatives : The characterization of various spirocyclic derivatives has been a focus area in research. For example, Radchenko et al. (2010) discussed the synthesis and molecular structure of cyclobutane-derived diamines, including derivatives of spiro[3.3]heptane. They developed new synthetic approaches and evaluated the conformational preferences using techniques like X-ray diffraction (Radchenko, Pavlenko, Grygorenko, Volochnyuk, Shishkina, Shishkin, & Komarov, 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(2,2-dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-9(2)6-10(7-9)3-8(4-10)5-11;/h8H,3-7,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBXXTVHNXGEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CC(C2)CN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.